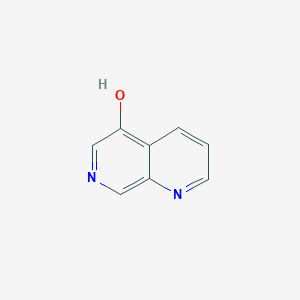

1,7-Naphthyridin-5-ol

Description

Properties

CAS No. |

70730-36-8 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

1,7-naphthyridin-5-ol |

InChI |

InChI=1S/C8H6N2O/c11-8-5-9-4-7-6(8)2-1-3-10-7/h1-5,11H |

InChI Key |

RYUOOMJLEWLHLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2N=C1)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Aminopyridine Derivatives

Early syntheses relied on cyclization reactions using aminopyridine precursors. For example, 3-aminopyridine derivatives undergo thermal or acid-catalyzed cyclization to form the naphthyridine core. A representative protocol involves refluxing 3-amino-4-cyanopyridine in acetic acid, yielding 1,7-naphthyridin-5-ol after hydrolysis.

Key Conditions :

Hydrolysis of Cyano Intermediates

Substituted cyano groups at the 4th position of pyridine rings can be hydrolyzed to hydroxyl groups under basic conditions. For instance, treatment of 4-cyano-1,7-naphthyridine with aqueous NaOH at 60°C produces this compound in 70% yield.

Multi-Component Reactions (MCRs)

One-Pot Three-Component Synthesis

A scalable method involves the condensation of 1-benzylpiperidin-4-one, aromatic aldehydes, and thiourea derivatives in ethanol using zeolite-supported nano-gold catalysts. This approach streamlines the formation of the naphthyridine skeleton while introducing functional groups at specific positions.

Representative Procedure :

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization. The zeolite-nano Au catalyst enhances electron transfer, accelerating the formation of the intermediate imine and subsequent ring closure.

Domino Reactions for Rapid Assembly

Arylglyoxal and Pyrazol-5-amine Condensation

Domino reactions leveraging arylglyoxals and pyrazol-5-amines have emerged as efficient routes. In the presence of p-TsOH, these reactants undergo sequential cyclization to form tetracyclic 1,7-naphthyridines.

Optimized Protocol :

Steric and Electronic Effects

Bulky substituents on the pyrazole ring hinder cyclization, favoring alternative pathways. For example, 1,3-diethylpyrazol-5-amine reduces yields to 45% due to steric clashes during the final ring-closing step.

Optimization Strategies for Industrial Scalability

Catalyst Selection

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Zeolite-nano Au | Ethanol | 78 | 85 |

| p-TsOH | DMF | 100 | 78 |

| Cs₂CO₃ | 1,4-Dioxane | 80 | 70 |

Weak bases like Cs₂CO₃ minimize side reactions in substitution steps, while Brønsted acids like p-TsOH facilitate proton transfer in domino reactions.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, whereas ethanol balances solubility and environmental safety. Maintaining temperatures between 80–100°C prevents thermal degradation of intermediates.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemical Characteristics

1,7-Naphthyridin-5-ol features a bicyclic structure with a hydroxyl group at the 5-position, which significantly influences its reactivity and biological properties. This compound is part of the naphthyridine family and is often synthesized through various methods that enhance its availability for research and application.

Pharmaceutical Applications

This compound and its derivatives have been investigated for their potential in treating various diseases:

- Antimicrobial Activity : Research indicates that naphthyridine derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively combat Naegleria fowleri, a brain-eating amoeba responsible for severe infections. One specific derivative demonstrated an IC50 value of approximately 76.61 µM against this pathogen, indicating strong efficacy with low cytotoxicity towards mammalian cells .

- Anti-Cancer Properties : Several studies have highlighted the anticancer potential of naphthyridine derivatives. For example, compounds derived from this compound have shown promising results in inducing programmed cell death in cancer cells through mechanisms involving reactive oxygen species-mediated apoptosis .

- Acetylcholinesterase Inhibition : These compounds have also been explored as potential inhibitors of acetylcholinesterase, suggesting their utility in treating neurodegenerative diseases like Alzheimer’s disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential .

Organic Synthesis

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its derivatives can be modified to create new compounds with tailored biological activities. The ability to synthesize various functionalized naphthyridines expands the scope of their applications in medicinal chemistry.

Comparative Analysis of Naphthyridine Derivatives

To better understand the uniqueness of this compound, a comparative analysis with other naphthyridine derivatives is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,6-Naphthyridin | Naphthyridine | Hydroxyl group at different position; distinct reactivity |

| 2-Aminoquinoline | Quinoline derivative | Exhibits strong antimicrobial properties; different nitrogen placement |

| 6-Hydroxypyridazine | Pyridazine derivative | Hydroxyl group influences reactivity differently compared to naphthyridines |

| 5-Methyl-1,7-naphthyridin | Methylated naphthyridine | Methyl substitution affects solubility and bioavailability |

This table illustrates how the specific hydroxyl substitution pattern on the naphthyridine ring of this compound imparts distinct chemical reactivity and biological activity compared to its analogs.

Case Study 1: Antimicrobial Efficacy Against Naegleria fowleri

In a study focused on the efficacy of naphthyridine derivatives against Naegleria fowleri, researchers evaluated multiple compounds for their ability to induce programmed cell death in amoebae. Compound 3 was particularly effective, demonstrating significant anti-Naegleria activity with an IC50 value of approximately 76.61 µM while maintaining selectivity over mammalian cells . This study underscores the potential of naphthyridine derivatives as therapeutic agents against lethal infections.

Case Study 2: QSAR Modelling for PIP4K2A Inhibition

A recent study utilized quantitative structure–activity relationship (QSAR) modeling to predict the inhibitory activity of various 1,7-naphthyridine analogues against PIP4K2A, an important therapeutic target involved in several disease pathways. Machine learning algorithms were employed to analyze structural data and predict biological activity accurately. The best-performing model achieved high correlation with experimental values, indicating robust predictive capabilities . This approach demonstrates the relevance of computational methods in drug discovery and development.

Mechanism of Action

The mechanism of action of 1,7-naphthyridin-5-ol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physicochemical Data

- Tautomerism: The hydroxyl group at C5 in this compound facilitates lactam-lactim tautomerism, a feature less pronounced in 1,8-naphthyridin-4-ol due to steric constraints .

- Thermal Stability : Nitro derivatives (e.g., 3-nitro-1,7-naphthyridine) exhibit higher thermal stability (mp 275°C) compared to hydroxylated analogues .

Biological Activity

1,7-Naphthyridin-5-ol is a heterocyclic compound belonging to the naphthyridine family, characterized by a bicyclic structure that includes a pyridine ring fused to another ring. The presence of a hydroxyl group at the 5-position significantly influences its chemical properties and biological activities. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

This compound is structurally defined by its naphthyridine framework with a hydroxyl (-OH) group at the 5-position. This specific substitution pattern enhances its reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 150.15 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. Its derivatives have shown effectiveness in inhibiting the growth of pathogens, making it a potential candidate for developing new antibiotics. For instance, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition. For example, some derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF7), indicating potent cytotoxic effects .

Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes, particularly kinases and phosphatases. This inhibition can modulate critical cellular signaling pathways, suggesting potential therapeutic applications in diseases where these pathways are dysregulated .

Case Studies

- Antimicrobial Study : A series of derivatives of this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 8 µg/mL against S. aureus .

- Anticancer Evaluation : A study involving the evaluation of this compound derivatives against human cancer cell lines showed that several compounds had IC50 values ranging from 1.47 to 7.88 µM, outperforming standard chemotherapy agents like staurosporine .

- Enzyme Interaction : Inhibition assays revealed that this compound could effectively inhibit protein kinase activity by binding to the active site, which could be beneficial for targeting specific cancers .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,7-Naphthyridin-5-ol, and how can reproducibility be ensured?

- Methodological Answer : A common route involves reacting ethyl 2-chloro-3-pyridinecarboxylate with N-benzylidenebenzylamine under basic conditions (e.g., LiNPr₂), yielding 6,8-diphenyl-1,7-naphthyridin-5-ol . To ensure reproducibility, detailed protocols for solvent selection, reaction time, and purification (e.g., column chromatography) must be included in supplementary materials. Characterization via H/C NMR and HRMS is critical to confirm identity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, C NMR can distinguish tautomeric forms (e.g., this compound vs. its keto form) by analyzing carbonyl signals . Purity validation via HPLC (e.g., >98% purity thresholds) ensures batch consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks (Category 4 acute toxicity per EU-GHS/CLP) . Storage under inert atmospheres (argon) prevents degradation, and spill protocols should include neutralization with non-reactive adsorbents .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,7-naphthyridine functionalization be addressed during synthesis?

- Methodological Answer : Regioselective C-H activation can be achieved using directing groups (e.g., pyridine N-oxide) or transition-metal catalysts. For example, palladium-mediated coupling at C-6/C-8 positions avoids competing pathways . Kinetic studies (e.g., variable-temperature NMR) help identify intermediates and optimize reaction conditions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

- Methodological Answer : Employ iterative falsification by cross-validating docking simulations (e.g., AutoDock Vina) with in vitro assays (e.g., MCF7 cytotoxicity screening). Discrepancies in binding affinity may arise from solvation effects or protein flexibility, requiring MD simulations or free-energy perturbation (FEP) analysis .

Q. How can the mechanism of action of this compound-based antitumor agents be elucidated?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify dysregulated pathways. For example, 1,8-naphthyridine analogs inhibit AKT1 phosphorylation, which can be confirmed via Western blotting and siRNA knockdown . Target engagement assays (e.g., CETSA) validate direct interactions .

Q. What advanced techniques characterize non-covalent interactions between this compound and biological targets?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) provides kinetic data (e.g., /). Synchrotron-based X-ray crystallography resolves binding modes at atomic resolution .

Q. How do substituents at the C-6/C-8 positions influence the photophysical properties of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -Br) redshift absorption/emission spectra due to enhanced π-conjugation. Time-dependent DFT (TD-DFT) calculations correlate substituent effects with experimental UV-Vis and fluorescence data .

Data Management & Reproducibility

Q. What criteria ensure robustness in reporting synthetic yields and spectral data for this compound derivatives?

- Methodological Answer : Follow FAIR principles:

- F indable: Deposit raw NMR/HRMS data in repositories (e.g., Zenodo).

- A ccessible: Provide detailed reaction conditions (e.g., solvent purity, catalyst loading) in supplementary files .

- I nteroperable: Use standardized formats (e.g., JCAMP-DX for spectra).

- R eproducible: Include negative controls (e.g., blank runs) to confirm product stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.